

How to reconstitute ARA 290 powder for injection

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Compound of Interest

Compound Name: AJM 290

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ARA 290 Reconstitution Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reconstitution of ARA 290 powder for injection. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the successful preparation of ARA 290 for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is ARA 290?

A1: ARA 290, also known as cibinetide, is a synthetic 11-amino acid peptide derived from the structure of erythropoietin (EPO).^{[1][2]} It is engineered to retain the tissue-protective and anti-inflammatory properties of EPO without stimulating the production of red blood cells (erythropoiesis).^{[1][2]} ARA 290 selectively activates the innate repair receptor (IRR), a complex of the EPO receptor and the β -common receptor (CD131), which is upregulated in response to tissue injury and stress.^{[1][3]} This activation triggers anti-inflammatory and tissue repair pathways.^{[3][4]}

Q2: What is the recommended solvent for reconstituting ARA 290 powder?

A2: While bacteriostatic water is commonly used for reconstituting many peptides, ARA 290 has known solubility issues in water alone.[5][6][7] Therefore, the recommended solvent is sterile phosphate-buffered saline (PBS).[8][9][10][11] In experimental settings, ARA 290 has been dissolved in PBS to create stock solutions for injection.[10] Some users report successfully using a combination of PBS to dissolve the powder initially, followed by dilution with bacteriostatic water.[9]

Q3: What are the proper storage conditions for ARA 290 before and after reconstitution?

A3: Proper storage is crucial to maintain the integrity of ARA 290. Lyophilized powder should be stored frozen at approximately -20°C and protected from light.[12] Reconstituted ARA 290 solution should be refrigerated at 2-8°C and protected from light.[3][12] It is recommended to avoid repeated freeze-thaw cycles.[12]

Q4: How long is reconstituted ARA 290 stable?

A4: Once reconstituted, ARA 290 solution is stable for up to six weeks when stored under proper refrigerated conditions (2-8°C) and protected from light.[3]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Cloudy or unclear solution after reconstitution with bacteriostatic water.	ARA 290 has poor solubility in water-based solutions without a proper buffer system. [5] [6] [7] This can lead to the peptide not fully dissolving or aggregating.	Use sterile phosphate-buffered saline (PBS) for reconstitution. [8] [9] [10] [11] If the solution is already cloudy, you may try to very gently warm the vial or sonicate it briefly, but this may not be effective and could potentially damage the peptide. The best practice is to start with the correct solvent.
Visible particles or precipitation in the reconstituted solution.	This can indicate incomplete dissolution, peptide aggregation, or contamination. [13] [14]	Do not use the solution if visible particles are present. [13] [14] Ensure you are following the correct reconstitution protocol and using a sterile technique. The solution should be clear and homogeneous after proper reconstitution. [13] [15]
Difficulty drawing the reconstituted solution from the vial.	This can be due to a vacuum or pressure difference inside the vial.	To equalize the pressure, you can inject a small amount of air into the vial before withdrawing the liquid.

Quantitative Data Summary

Storage Conditions for ARA 290

Form	Temperature	Duration	Additional Notes
Lyophilized Powder	Freezer (around -20°C)	Up to 3 years[3]	Protect from light.[3]
Refrigerator (2-8°C)	Up to 2 years[3]	Protect from light.[3]	
Reconstituted Solution	Refrigerator (2-8°C)	Up to 6 weeks[3]	Protect from light. Avoid repeated freeze-thaw cycles.[3] [12]

Experimental Protocols

Protocol 1: Reconstitution of ARA 290 Powder with Bacteriostatic Water (Attempt with caution)

Note: This method is often attempted first but may result in solubility issues. Proceed to Protocol 2 if a clear solution is not obtained.

- Preparation: Allow the ARA 290 vial and the bacteriostatic water to come to room temperature.[14]
- Sterilization: Clean the rubber stoppers of both vials with an alcohol swab.[14]
- Solvent Addition: Using a sterile syringe, draw up the desired volume of bacteriostatic water (e.g., 2.0 mL for a 16 mg vial to achieve an 8 mg/mL solution).[12]
- Injection: Slowly inject the bacteriostatic water down the side of the ARA 290 vial, avoiding direct spraying onto the powder.[12]
- Dissolution: Gently swirl the vial to dissolve the powder. Do not shake vigorously, as this can cause aggregation.[12]
- Inspection: Visually inspect the solution for clarity. If the solution is cloudy or contains particles, proceed to the troubleshooting guide.[13]

Protocol 2: Reconstitution of ARA 290 Powder with Phosphate-Buffered Saline (PBS)

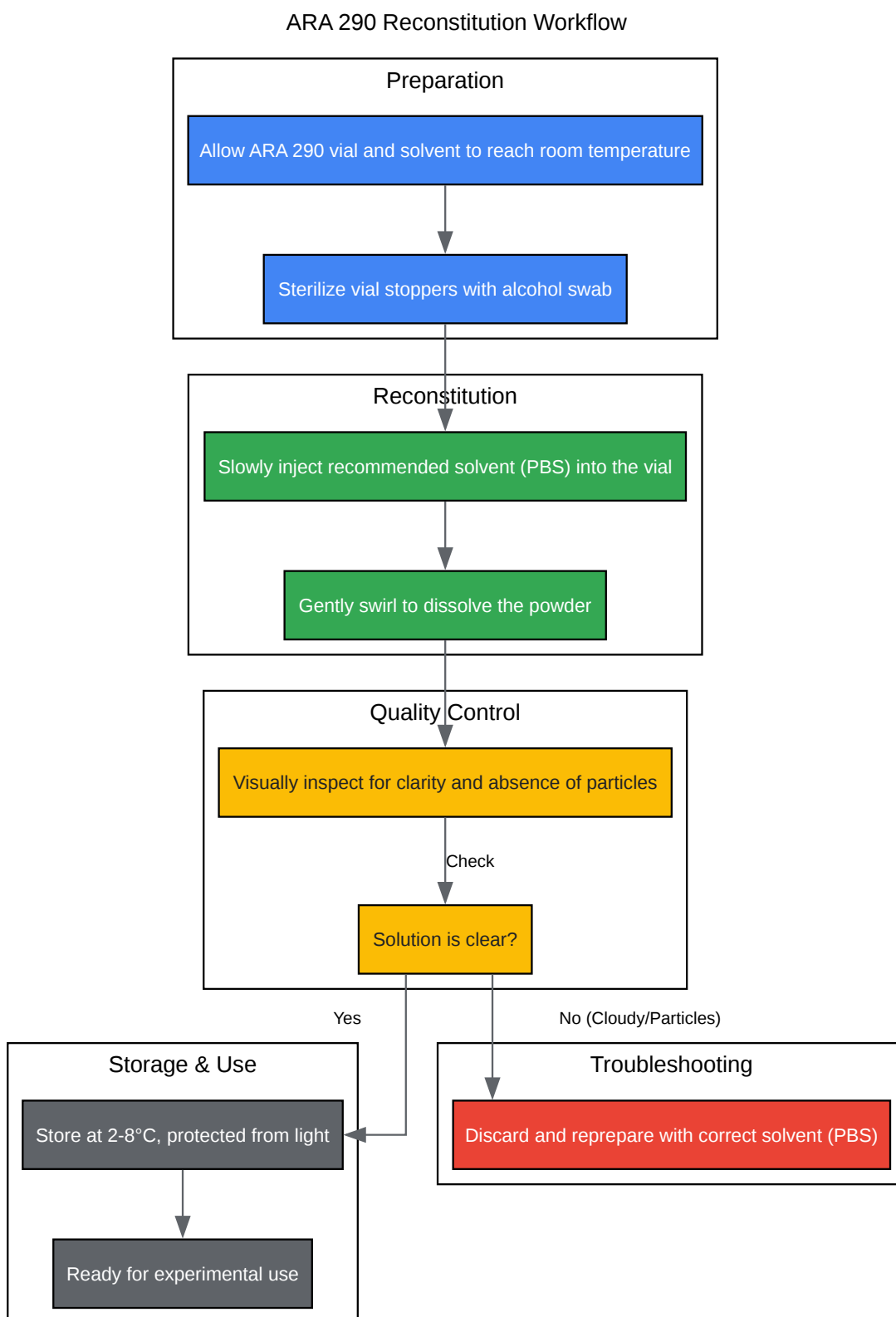
- Preparation of Sterile 1x PBS (pH 7.4):
 - Dissolve 8g of NaCl, 0.2g of KCl, 1.44g of Na_2HPO_4 , and 0.24g of KH_2PO_4 in 800mL of distilled water.
 - Adjust the pH to 7.4 using HCl.
 - Add distilled water to bring the total volume to 1 liter.
 - Sterilize the solution by autoclaving on a liquid cycle.[\[16\]](#)
- Reconstitution Procedure:
 - Allow the ARA 290 vial and the sterile 1x PBS to come to room temperature.
 - Clean the rubber stoppers of both the ARA 290 vial and the PBS container with an alcohol swab.
 - Using a sterile syringe, draw up the desired volume of sterile 1x PBS.
 - Slowly inject the PBS down the side of the ARA 290 vial.
 - Gently swirl the vial until the powder is completely dissolved.
 - Visually inspect the solution to ensure it is clear and free of particles.

Protocol 3: Quality Control of Reconstituted ARA 290

- Visual Inspection: The primary quality control check is a visual inspection of the reconstituted solution. It should be clear, colorless, and free of any visible particles or cloudiness.[\[13\]](#)
- Analytical Methods (for advanced quality control):
 - High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity and integrity of the reconstituted peptide.[\[15\]](#)

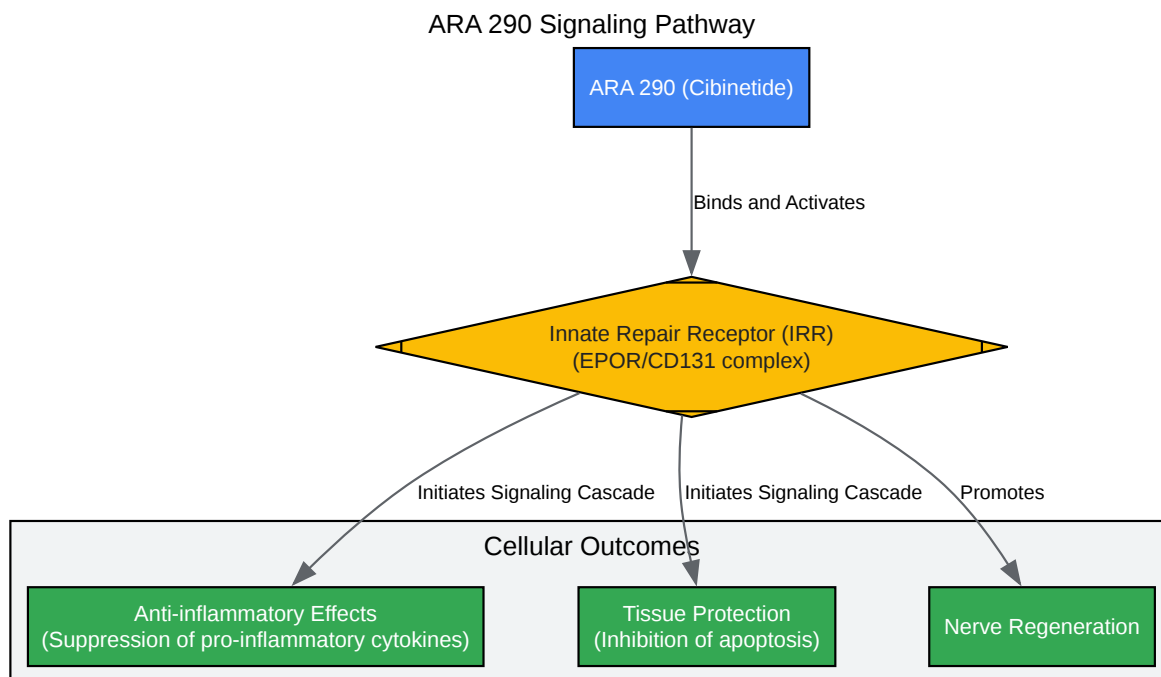
- Mass Spectrometry (MS): Can be used to confirm the molecular weight of the peptide and identify any potential degradation products.[15]

Visualizations



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Caption: Workflow for the reconstitution of ARA 290 powder.



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Caption: Simplified signaling pathway of ARA 290.

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